![molecular formula C13H14O3S2 B3327960 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate CAS No. 40412-09-7](/img/structure/B3327960.png)
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
“2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H14O3S2 and a molecular weight of 282.37 . It is also known as “Clopidogrel Impurity 52” and "Clopidogrel Impurity 61" .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3-Thiopheneacetic acid with Tosyl chloride . The reaction is carried out under inert atmosphere conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to an ethyl group, which is further connected to a 4-methylbenzenesulfonate group . The InChI code for this compound is 1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a melting point of 38-40 °C and a predicted boiling point of 436.4±33.0 °C. It has a predicted density of 1.280±0.06 g/cm3 .Scientific Research Applications
Nonlinear Optical Properties
A study on thienyl-substituted pyridinium salts, including compounds related to 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate, showed significant findings in the field of nonlinear optical (NLO) properties. These compounds displayed promising second-order NLO properties, with some showing noncentrosymmetric structures and substantial powder second harmonic generation (SHG) efficiency. This suggests potential applications in optical technologies like photonic devices and optical data processing (Li et al., 2012).
Corrosion Inhibition
Research involving derivatives of this compound has demonstrated their effectiveness as corrosion inhibitors. A study on a similar compound, 4-IPhOXTs, revealed its capacity to significantly inhibit the corrosion of aluminum in sulfuric acid. This was attributed to the compound's efficient adsorption onto the metal surface, following the Langmuir adsorption model. Such findings highlight potential applications in metal protection and corrosion prevention (Ehsani et al., 2015).
Synthesis and Characterization
Another aspect of research focuses on the synthesis and characterization of related compounds. For instance, studies have reported the successful synthesis and structural determination of various thiophene-based compounds, which are key to understanding their chemical properties and potential applications in different fields, such as material science and pharmaceuticals (Pan et al., 2020).
Photochromic Properties
Compounds related to this compound have been found to possess unique photochromic properties. A study on 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives revealed their ability to undergo reversible photocyclization, resulting in stable, colored closed-ring forms. This indicates potential use in areas such as photoresponsive materials and optical datastorage (Uchida et al., 1990).
Antioxidant and Corrosion Inhibition for Lubricating Oils
Thiophene derivatives, including those structurally related to this compound, have been synthesized and evaluated as antioxidants and corrosion inhibitors in lubricating oils. Some compounds exhibited high antioxidant activity, indicating their potential as additives to enhance the performance and longevity of lubricating oils (Habib et al., 2014).
Anticancer Activity
In the realm of medicinal chemistry, thiophene-based compounds have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown promising results in vitro, demonstrating significant inhibitory effects on various human cancer cell lines. This suggests the potential of thiophene derivatives in the development of new anticancer drugs (Shams et al., 2010).
Antibacterial and Antifungal Activities
Thiophene derivatives, similar in structure to this compound, have been synthesized and tested for their antimicrobial properties. Some compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents or preservatives in various applications (Altundas et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-thiophen-3-ylethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S2/c1-11-2-4-13(5-3-11)18(14,15)16-8-6-12-7-9-17-10-12/h2-5,7,9-10H,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHDVQBVJRUYQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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